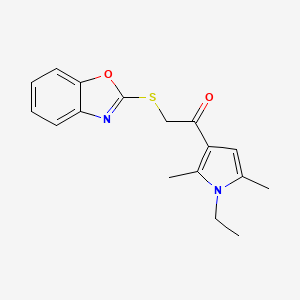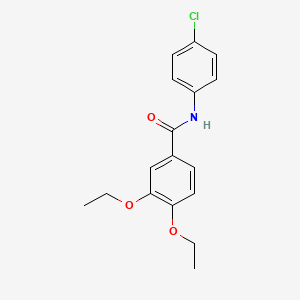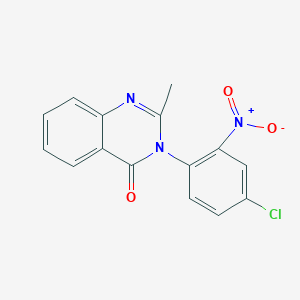![molecular formula C18H16ClNO2 B5868621 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde, also known as CPEMC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. Additionally, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can reduce tumor growth and improve survival rates in animal models of cancer.
実験室実験の利点と制限
One advantage of using 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have low toxicity in animal models, making it a potentially safe candidate for drug development. However, one limitation of using 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, future research could focus on developing new synthetic methods for 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde that improve its solubility and bioavailability.
合成法
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-chloroethyl ether to form 2-(4-chlorophenoxy)ethyl phenyl ether. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of a catalyst to form 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde.
科学的研究の応用
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been studied for its ability to control plant growth and development. In material science, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-13-17(12-21)16-4-2-3-5-18(16)20(13)10-11-22-15-8-6-14(19)7-9-15/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBSCFRLMBZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenoxy)ethyl]-2-methylindole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 7-methyl-8-phenyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5868545.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)







![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)

![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)